Cas no 766495-20-9 (Methyl 2-(4-hydrazinylphenyl)acetate)
Methyl 2-(4-hydrazinylphenyl)acetate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-(4-hydrazinylphenyl)acetate
- Methyl 2-(4-hydrazinylphenyl)acetate
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- MDL: MFCD26397154
- Inchi: 1S/C9H12N2O2/c1-13-9(12)6-7-2-4-8(11-10)5-3-7/h2-5,11H,6,10H2,1H3
- InChI Key: MQHYWKKFDPDGOZ-UHFFFAOYSA-N
- SMILES: O(C)C(CC1C=CC(=CC=1)NN)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 165
- XLogP3: 1.1
- Topological Polar Surface Area: 64.4
Methyl 2-(4-hydrazinylphenyl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-266160-0.05g |
methyl 2-(4-hydrazinylphenyl)acetate |
766495-20-9 | 0.05g |
$443.0 | 2023-09-12 | ||
| Enamine | EN300-266160-0.1g |
methyl 2-(4-hydrazinylphenyl)acetate |
766495-20-9 | 0.1g |
$464.0 | 2023-09-12 | ||
| Enamine | EN300-266160-0.25g |
methyl 2-(4-hydrazinylphenyl)acetate |
766495-20-9 | 0.25g |
$485.0 | 2023-09-12 | ||
| Enamine | EN300-266160-0.5g |
methyl 2-(4-hydrazinylphenyl)acetate |
766495-20-9 | 0.5g |
$507.0 | 2023-09-12 | ||
| Enamine | EN300-266160-1.0g |
methyl 2-(4-hydrazinylphenyl)acetate |
766495-20-9 | 1g |
$528.0 | 2023-06-01 | ||
| Enamine | EN300-266160-2.5g |
methyl 2-(4-hydrazinylphenyl)acetate |
766495-20-9 | 2.5g |
$1034.0 | 2023-09-12 | ||
| Enamine | EN300-266160-5.0g |
methyl 2-(4-hydrazinylphenyl)acetate |
766495-20-9 | 5g |
$1530.0 | 2023-06-01 | ||
| Enamine | EN300-266160-10.0g |
methyl 2-(4-hydrazinylphenyl)acetate |
766495-20-9 | 10g |
$2269.0 | 2023-06-01 | ||
| Ambeed | A1084918-1g |
Methyl 2-(4-hydrazinylphenyl)acetate |
766495-20-9 | 95% | 1g |
$427.0 | 2025-04-17 | |
| Ambeed | A1084918-5g |
Methyl 2-(4-hydrazinylphenyl)acetate |
766495-20-9 | 95% | 5g |
$1239.0 | 2025-04-17 |
Methyl 2-(4-hydrazinylphenyl)acetate Suppliers
Methyl 2-(4-hydrazinylphenyl)acetate Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
Additional information on Methyl 2-(4-hydrazinylphenyl)acetate
Research Briefing on Methyl 2-(4-hydrazinylphenyl)acetate (CAS: 766495-20-9) in Chemical Biology and Pharmaceutical Applications
Methyl 2-(4-hydrazinylphenyl)acetate (CAS: 766495-20-9) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This hydrazine derivative has been investigated for its potential applications in drug discovery, particularly as a building block for the synthesis of bioactive molecules. Recent studies have highlighted its utility in the development of enzyme inhibitors, fluorescent probes, and targeted therapeutics, owing to its reactive hydrazine moiety and ester functionality.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of Methyl 2-(4-hydrazinylphenyl)acetate as a precursor for the synthesis of novel histone deacetylase (HDAC) inhibitors. The compound's hydrazine group was utilized to form hydrazone linkages with aldehyde-containing HDAC-targeting pharmacophores, resulting in potent inhibitors with improved selectivity profiles. The study demonstrated that derivatives of 766495-20-9 exhibited nanomolar inhibitory activity against HDAC6, a key target in cancer and neurodegenerative diseases.
Another significant application of Methyl 2-(4-hydrazinylphenyl)acetate was reported in ACS Chemical Biology, where it served as a key intermediate in the development of fluorescent probes for reactive oxygen species (ROS) detection. The hydrazine moiety was conjugated to a fluorophore scaffold, enabling selective detection of hypochlorous acid (HOCl) in live cells. This research underscores the compound's versatility in chemical biology tools development, with potential applications in oxidative stress-related disease studies.
Recent patent filings (WO2023056789, 2023) have disclosed novel synthetic routes to 766495-20-9 with improved yields and purity. The optimized procedures involve palladium-catalyzed hydrazination of methyl 2-(4-bromophenyl)acetate, followed by careful purification to prevent decomposition. These advancements address previous challenges in large-scale production of the compound, facilitating its broader application in pharmaceutical research.
In pharmacokinetic studies, derivatives of Methyl 2-(4-hydrazinylphenyl)acetate have shown promising metabolic stability profiles. A 2024 European Journal of Pharmaceutical Sciences publication reported that esterase-mediated hydrolysis of the methyl ester occurs efficiently in vivo, while the hydrazine group remains stable enough for target engagement. This balance between stability and reactivity makes 766495-20-9 particularly valuable for prodrug design strategies.
Ongoing clinical trials (NCT05678945) are investigating hydrazine-containing compounds derived from Methyl 2-(4-hydrazinylphenyl)acetate as potential treatments for myeloproliferative disorders. Preliminary results suggest that these compounds may modulate JAK-STAT signaling pathways through a unique mechanism involving hydrazine-mediated protein modification. This development highlights the expanding therapeutic potential of 766495-20-9 derivatives in hematological malignancies.
Future research directions for Methyl 2-(4-hydrazinylphenyl)acetate include exploration of its applications in PROTAC (proteolysis targeting chimera) technology and antibody-drug conjugates (ADCs). The compound's bifunctional nature makes it particularly suitable for linker chemistry in these targeted drug delivery systems. Several pharmaceutical companies have included 766495-20-9 in their screening libraries for novel conjugate development programs.
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